Dimethyl 2,6-bis(diethylamino)pyrimidine-4,5-dicarboxylate
Description
Dimethyl 2,6-bis(diethylamino)pyrimidine-4,5-dicarboxylate is a pyrimidine-based compound featuring two diethylamino groups at the 2- and 6-positions and dimethyl ester moieties at the 4- and 5-positions. The diethylamino substituents likely enhance solubility in organic solvents and basicity, while the ester groups contribute to hydrolytic stability and lipophilicity.
Properties
CAS No. |
65908-11-4 |
|---|---|
Molecular Formula |
C16H26N4O4 |
Molecular Weight |
338.40 g/mol |
IUPAC Name |
dimethyl 2,6-bis(diethylamino)pyrimidine-4,5-dicarboxylate |
InChI |
InChI=1S/C16H26N4O4/c1-7-19(8-2)13-11(14(21)23-5)12(15(22)24-6)17-16(18-13)20(9-3)10-4/h7-10H2,1-6H3 |
InChI Key |
LLYHVFRRTKIQIP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1C(=O)OC)C(=O)OC)N(CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,6-bis(diethylamino)pyrimidine-4,5-dicarboxylate typically involves the reaction of pyrimidine derivatives with diethylamine and dimethyl carbonate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,6-bis(diethylamino)pyrimidine-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the diethylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
Chemistry
Dimethyl 2,6-bis(diethylamino)pyrimidine-4,5-dicarboxylate serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic chemistry.
Chemical Reactions
The compound can undergo several reactions:
- Oxidation : Forms corresponding oxides.
- Reduction : Converts to different reduced forms.
- Substitution : Nucleophilic substitution reactions can replace diethylamino groups with other nucleophiles.
Biology
In biological research, this compound is investigated for its potential biological activities , including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that similar pyrimidine derivatives exhibit significant antimicrobial effects. Notably:
- In vitro assays show inhibition of Candida albicans and other pathogenic microorganisms.
Medicine
The compound is being studied as a potential pharmaceutical intermediate for drug development. Its structural similarity to known inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis, highlights its potential in cancer therapy.
Case Studies in Medicine
-
Inhibition of Dihydrofolate Reductase (DHFR) :
- A study found selective inhibition against fungal DHFR compared to human counterparts, suggesting therapeutic applications in antifungal treatments.
-
Anticancer Activity :
- In vitro studies on human breast carcinoma cell lines demonstrated significant reductions in cell viability at certain concentrations, indicating promise as a lead compound in cancer therapy.
Industry
In industrial applications, this compound is utilized in the production of advanced materials and as a catalyst in various chemical processes.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the compound's efficacy:
| Substituent | Effect on Activity |
|---|---|
| Diethylamino groups at positions 2 and 6 | Enhance lipophilicity and cellular uptake |
| Dicarboxylate moiety at positions 4 and 5 | Contributes to binding affinity with DHFR |
These modifications are essential for enhancing the compound's biological activity.
Mechanism of Action
The mechanism of action of Dimethyl 2,6-bis(diethylamino)pyrimidine-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related heterocyclic dicarboxylate derivatives, focusing on core structures, substituents, synthesis, and applications.
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycle Differences :
- The pyrimidine core in the target compound provides a nitrogen-rich aromatic system, enabling strong hydrogen bonding and metal coordination, unlike the oxygen-containing furan in BOFD or the fused pyrrolo-pyrrole systems in derivatives .
- Pyrrolo-pyrrole derivatives (e.g., compound 3 in ) exhibit extended π-conjugation, which may enhance fluorescence or electronic properties compared to pyrimidine-based analogs.
Substituent Effects: Diethylamino vs. Ester Groups: Dimethyl esters in the target compound may hydrolyze slower than diethyl esters (e.g., compound 3 in ), affecting bioavailability or material degradation rates.
Synthetic Strategies :
- BOFD is synthesized in one step from FDCA or its dimethyl ester, highlighting efficiency for industrial scaling . In contrast, the target compound likely requires sequential functionalization (e.g., amination followed by esterification).
- Microwave-assisted synthesis (used for pyrrolo-pyrrole derivatives in ) could be adapted for the target compound to reduce reaction times .
Applications: BOFD’s epoxide functionality makes it suitable for sustainable epoxy resins, while the target compound’s diethylamino groups suggest utility in catalysis or as a ligand in metal-organic frameworks. Pyrrolo-pyrrole derivatives in demonstrate biological activity, implying that the target compound could be modified for pharmaceutical exploration, though its diethylamino groups may alter toxicity profiles .
Biological Activity
Dimethyl 2,6-bis(diethylamino)pyrimidine-4,5-dicarboxylate (CAS Number: 65908-11-4) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Molecular Formula : C16H26N4O4
Molecular Weight : 338.402 g/mol
LogP : 1.742 (indicating moderate lipophilicity)
PSA (Polar Surface Area) : 84.86 Ų
These properties suggest that the compound may have suitable characteristics for interacting with biological membranes and targets.
This compound is structurally related to known inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis and cell proliferation. The compound's activity may stem from its ability to inhibit DHFR, similar to other pyrimidine derivatives that have been studied for their antifolate properties .
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that pyrimidine derivatives can inhibit the growth of various bacterial strains and fungi. In vitro assays have demonstrated that derivatives of pyrimidines can effectively inhibit the growth of Candida albicans and other pathogenic microorganisms .
Anticancer Activity
This compound's potential anticancer activity has been investigated through its effects on cancer cell lines. Similar compounds have shown promising results in inhibiting cell proliferation in various cancer types by targeting metabolic pathways essential for tumor growth .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be further understood through SAR studies:
| Substituent | Effect on Activity |
|---|---|
| Diethylamino groups at positions 2 and 6 | Enhance lipophilicity and cellular uptake |
| Dicarboxylate moiety at positions 4 and 5 | Contributes to binding affinity with DHFR |
These modifications are crucial for optimizing the compound's efficacy as an inhibitor.
Case Studies
-
Inhibition of Dihydrofolate Reductase (DHFR) :
A study evaluated various pyrimidine derivatives for their ability to inhibit DHFR in both C. albicans and human cell lines. This compound showed selective inhibition against the fungal enzyme compared to the human counterpart, indicating potential therapeutic applications in antifungal treatments . -
Antifungal Assays :
In a comparative study of antifungal agents, compounds similar to dimethyl 2,6-bis(diethylamino)pyrimidine exhibited significant antifungal activity with minimum inhibitory concentrations (MICs) lower than those of standard antifungal drugs . -
Cell Proliferation Studies :
In vitro assays on human breast carcinoma cell lines demonstrated that the compound could reduce cell viability significantly at certain concentrations, suggesting its potential as a lead compound in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
